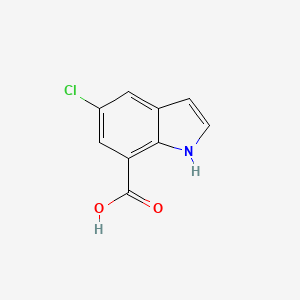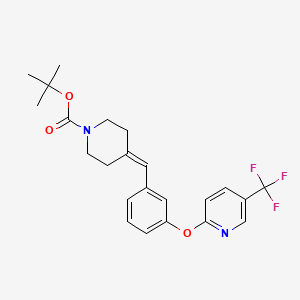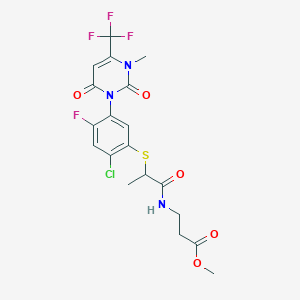
Tiafenacil
概要
説明
Tiafenacil is a recently developed herbicide belonging to the pyrimidinedione chemical class. It functions as a protoporphyrinogen IX oxidase inhibitor, which is crucial for its herbicidal activity. This compound is primarily used for preplant burndown in soybean fields to control glyphosate-resistant horseweed .
作用機序
Target of Action
Tiafenacil is a herbicide that primarily targets a group of weeds, including glyphosate-resistant Palmer amaranth in cotton, glyphosate-resistant marestail in corn and soybeans, and waterhemp in corn and soybean . It provides an alternative for controlling these resistant weeds, which are a significant financial, production, and pest management issue for growers throughout the nation .
Mode of Action
This compound is a protoporphyrinogen IX oxidase (PPO)-inhibiting herbicide . This enzyme plays a crucial role in the biosynthesis of chlorophyll, a vital component for photosynthesis in plants. By inhibiting this enzyme, this compound disrupts the normal functioning of the photosynthetic process, leading to the death of the targeted weeds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protoporphyrinogen IX pathway . When this pathway is inhibited, it leads to an accumulation of protoporphyrinogen, a highly photodynamic intermediate. This accumulation triggers photooxidative damage that destroys cell membranes .
Pharmacokinetics
It is known that this compound is rapidly absorbed by emerged, actively growing, and susceptible green plant tissue
Result of Action
The molecular and cellular effects of this compound’s action involve the rapid disintegration and drying of plant tissue . This is a result of the photooxidative damage caused by the accumulation of protoporphyrinogen due to the inhibition of the PPO enzyme .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that this compound is proposed for pre-plant and pre-emergence burndown use in various crops, including corn, cotton, soybeans, and wheat . This suggests that the timing of application and the growth stage of the plants could be important factors in its efficacy.
生化学分析
Biochemical Properties
Tiafenacil plays a significant role in biochemical reactions by inhibiting the enzyme protoporphyrinogen IX oxidase. This enzyme is involved in the biosynthesis of chlorophyll and heme. By inhibiting this enzyme, this compound disrupts the normal function of the chlorophyll biosynthesis pathway, leading to the accumulation of protoporphyrin IX. This accumulation results in the generation of reactive oxygen species when exposed to light, causing oxidative damage to cellular components . This compound interacts with various biomolecules, including protoporphyrinogen IX oxidase, leading to its inhibition and subsequent biochemical effects.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In plant cells, it disrupts the chlorophyll biosynthesis pathway, leading to the accumulation of protoporphyrin IX. This accumulation causes oxidative damage to cellular components, resulting in cell death. This compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of protoporphyrinogen IX oxidase . This disruption leads to the generation of reactive oxygen species, which cause oxidative stress and damage to cellular components.
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of protoporphyrinogen IX oxidase. This enzyme is responsible for the conversion of protoporphyrinogen IX to protoporphyrin IX, a crucial step in the biosynthesis of chlorophyll and heme. By inhibiting this enzyme, this compound disrupts the normal function of the chlorophyll biosynthesis pathway, leading to the accumulation of protoporphyrin IX. This accumulation results in the generation of reactive oxygen species when exposed to light, causing oxidative damage to cellular components . This compound binds to the active site of protoporphyrinogen IX oxidase, inhibiting its activity and leading to the observed biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, this compound inhibits protoporphyrinogen IX oxidase, leading to the accumulation of protoporphyrin IX. This accumulation causes oxidative damage to cellular components when exposed to light. Over time, the stability and degradation of this compound can affect its long-term effects on cellular function. In in vitro and in vivo studies, this compound has been shown to cause long-term oxidative damage to cellular components, leading to cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound inhibits protoporphyrinogen IX oxidase, leading to the accumulation of protoporphyrin IX and subsequent oxidative damage to cellular components. At higher doses, this compound can cause more severe oxidative damage, leading to cell death and tissue necrosis. Threshold effects have been observed in animal studies, with higher doses causing more pronounced toxic and adverse effects .
Metabolic Pathways
This compound is involved in the metabolic pathways of chlorophyll and heme biosynthesis. By inhibiting protoporphyrinogen IX oxidase, this compound disrupts the normal function of these pathways, leading to the accumulation of protoporphyrin IX. This accumulation causes oxidative damage to cellular components when exposed to light. This compound interacts with various enzymes and cofactors involved in these metabolic pathways, leading to its observed biochemical effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various transporters and binding proteins. These transporters and binding proteins facilitate the movement of this compound to its target site, protoporphyrinogen IX oxidase. The localization and accumulation of this compound within cells and tissues can affect its activity and function, leading to the observed biochemical effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the chloroplasts, where it exerts its inhibitory effects on protoporphyrinogen IX oxidase. This compound is directed to the chloroplasts through specific targeting signals and post-translational modifications. The localization of this compound within the chloroplasts is crucial for its activity and function, leading to the observed biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tiafenacil involves several steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow processes. The process is designed to be cost-effective and environmentally friendly, with stringent quality control measures to ensure consistency and efficacy of the final product .
化学反応の分析
Types of Reactions: Tiafenacil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and degradation in the environment.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Typically carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophilic or electrophilic reagents to introduce or replace functional groups.
Major Products Formed: The primary products formed from these reactions include various transformation products, such as TP1, TP2, TP3, TP4, and TP5, which are analyzed using advanced techniques like UHPLC-QTOF-MS/MS .
科学的研究の応用
Tiafenacil has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study protoporphyrinogen IX oxidase inhibition and its effects on plant physiology.
Biology: Investigated for its impact on plant cell metabolism and its potential use in developing herbicide-resistant crops.
Medicine: Explored for its potential therapeutic applications due to its unique mechanism of action.
Industry: Utilized in agricultural practices to manage resistant weed species, thereby improving crop yields and reducing the reliance on traditional herbicides
類似化合物との比較
Saflufenacil: Another protoporphyrinogen IX oxidase inhibitor used for similar applications.
Metribuzin: Often used in combination with Tiafenacil for enhanced herbicidal activity.
Glyphosate: A widely used herbicide with a different mechanism of action.
Uniqueness of this compound: this compound stands out due to its high efficacy against glyphosate-resistant weeds and its rapid action. It also has a favorable environmental profile, with low toxicity to non-target organisms and minimal residual activity in the soil .
特性
IUPAC Name |
methyl 3-[2-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenyl]sulfanylpropanoylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF4N3O5S/c1-9(17(30)25-5-4-16(29)32-3)33-13-7-12(11(21)6-10(13)20)27-15(28)8-14(19(22,23)24)26(2)18(27)31/h6-9H,4-5H2,1-3H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTPZPIXUPELRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC(=O)OC)SC1=C(C=C(C(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF4N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873394 | |
| Record name | Tiafenacil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220411-29-9 | |
| Record name | Tiafenacil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220411299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiafenacil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-((2RS)-2-{2-chloro-4-fluoro-5-(1,2,3,6-tetrahydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenylthio}propionamido)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIAFENACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LL8M8V4YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate](/img/structure/B1428461.png)
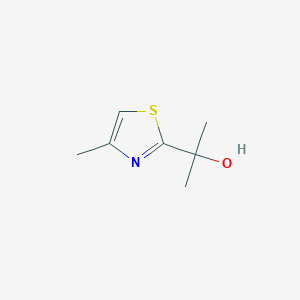
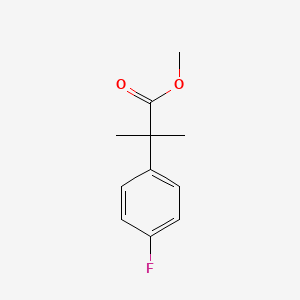
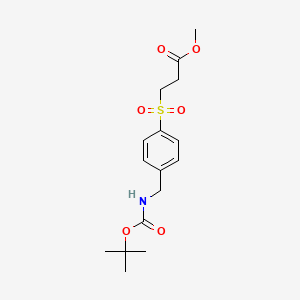
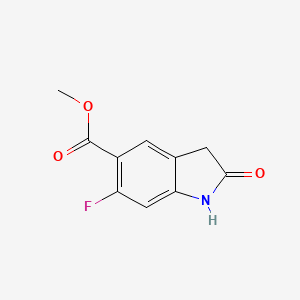
![1-[(4-Chlorophenyl)carbonyl]-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B1428469.png)
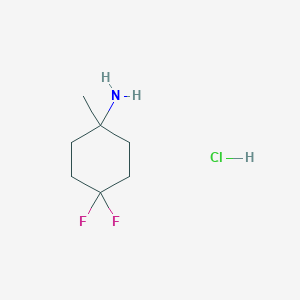
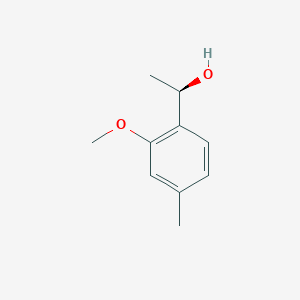
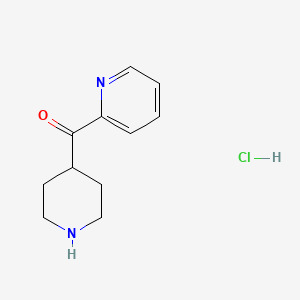

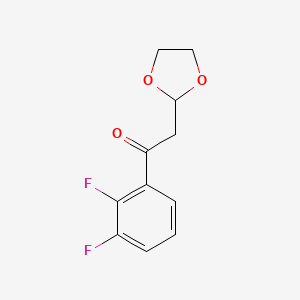
![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride](/img/structure/B1428481.png)
